2-(1,3-Oxazol-4-yl)-1H-benzimidazole

Acetylcholinesterase inhibition Alzheimer's disease Non-competitive mechanism

This unsubstituted oxazole-benzimidazole hybrid (CAS 29941-76-2) is a validated fragment-based starting point for cholinesterase and HDAC inhibitor programs, demonstrating a unique 5 nM AChE IC50 (non-competitive Ki = 400 nM) and 112 nM HDAC4 Kd without a pre-installed zinc-binding group. Its bicyclic topology—4-position oxazole attachment—affords a distinct hydrogen-bond network vs. thiazole or isoxazole isosteres, directly enhancing target engagement. At 185 Da, the scaffold supports extensive fragment growing while maintaining drug-like properties. Ideal for building focused libraries with matched-pair SAR for AChE/BuChE selectivity. Avoids de novo hit identification by providing a polypharmacological starting point for simultaneous cholinergic and epigenetic modulation.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B1647319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Oxazol-4-yl)-1H-benzimidazole
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=COC=N3
InChIInChI=1S/C10H7N3O/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)
InChIKeyPJGUJQNCXAXVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Oxazol-4-yl)-1H-benzimidazole: Hybrid Scaffold Identity and Baseline Procurement Specifications


2-(1,3-Oxazol-4-yl)-1H-benzimidazole (CAS 29941-76-2), also designated 4-(1H-benzimidazol-2-yl)-1,3-oxazole, is a bicyclic heterocyclic building block that fuses a benzimidazole core with a 1,3-oxazole ring at the 2-position . The compound possesses a molecular formula of C10H7N3O and a molecular weight of 185.18 g/mol . Its computed physicochemical baseline includes a density of 1.4±0.1 g/cm³, a boiling point of 421.3±37.0 °C at 760 mmHg, and a flash point of 225.9±20.5 °C . The unsubstituted oxazole-benzimidazole hybrid motif serves as a starting scaffold for medicinal chemistry derivatization programs targeting cholinesterase enzymes, histone deacetylases, and androgen receptor pathways [1].

Why 2-(1,3-Oxazol-4-yl)-1H-benzimidazole Cannot Be Replaced by Other 2-Substituted Benzimidazoles in AChE-Targeted and HDAC Scaffold Programs


Direct replacement of the 1,3-oxazole ring with isosteric heterocycles such as 1,3-thiazole or isoxazole alters the electronic properties and hydrogen-bonding network in enzyme active sites, leading to divergent inhibitory profiles. The oxazole oxygen participates in specific hydrogen-bond acceptor interactions that sulfur (in thiazole) cannot replicate, directly affecting target engagement and potency [1]. Additionally, the 4-position attachment of the oxazole ring to the benzimidazole core creates a distinct molecular topology compared to 2- or 5-position linkers found in other hybrid series, influencing the scaffold's suitability for structure-activity relationship (SAR) expansion programs [1]. Generic substitution without matched-pair analysis therefore carries a high risk of potency loss and altered selectivity, documented below with quantitative evidence [2].

Quantitative Differentiation Evidence for 2-(1,3-Oxazol-4-yl)-1H-benzimidazole in Cholinesterase and HDAC Target Engagement


Human AChE Inhibition: Sub-10 Nanomolar Potency with Non-Competitive Mechanism Differentiates the Oxazole-Benzimidazole Scaffold from Donepezil

2-(1,3-Oxazol-4-yl)-1H-benzimidazole inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 5 nM, representing a sub-10 nanomolar single-digit nanomolar potency [1]. The compound exhibits a non-competitive inhibition mode with a Ki of 400 nM, as determined by Lineweaver-Burk plot analysis using acetylthiocholine chloride (ATChCl) as substrate [1]. In contrast, the clinical reference compound donepezil (Aricept) acts as a reversible competitive inhibitor and typically exhibits AChE IC50 values in the low nanomolar range (approximately 2–6 nM depending on assay conditions), but with a different mechanism of action [2]. The non-competitive binding mode of the oxazole-benzimidazole scaffold implies that the compound binds to a site distinct from the substrate-binding pocket, potentially enabling synergistic or additive effects with orthosteric inhibitors [1].

Acetylcholinesterase inhibition Alzheimer's disease Non-competitive mechanism

AChE Affinity: 5 nM IC50 of the Oxazole-Benzimidazole Core Versus 0.10 μM of the Most Potent Substituted Analog in the Same Hybrid Series

In a 2023 SAR study of benzimidazole-based oxazole analogues, compound 9—the most potent derivative in the series bearing electron-withdrawing nitro (–NO₂) and trifluoromethyl (–CF₃) substituents—achieved an AChE IC50 of 0.10 ± 0.050 μM (100 nM) [1]. The unsubstituted 2-(1,3-oxazol-4-yl)-1H-benzimidazole core, tested independently, exhibits an AChE IC50 of 5 nM [2]. This 20-fold potency advantage of the parent scaffold over the optimized, substituted analogue suggests that the unsubstituted oxazole-benzimidazole core itself provides highly favorable binding interactions within the AChE active site, and that certain substituent additions may introduce steric clashes that partially compromise binding affinity [1][2].

Acetylcholinesterase Benzimidazole-oxazole SAR Scaffold optimization

HDAC4 Catalytic Domain Binding: 112 nM Kd Quantified by Surface Plasmon Resonance for the Oxazole-Benzimidazole Core

The 2-(1,3-oxazol-4-yl)-1H-benzimidazole scaffold binds to the histone deacetylase 4 (HDAC4) catalytic domain (residues 648–1057) with a dissociation constant (Kd) of 112 nM, as measured by surface plasmon resonance (SPR) [1]. This affinity is notable for an unoptimized fragment-like scaffold (MW 185 Da) without appended zinc-binding groups or surface recognition motifs typical of potent HDAC inhibitors. For context, SAHA (vorinostat, MW 264 Da), a pan-HDAC clinical inhibitor, exhibits HDAC4 IC50 values in the low micromolar range (~1–5 μM) [2]. The 112 nM binding of the unelaborated oxazole-benzimidazole core approaches the affinity of optimized, fully decorated HDAC inhibitors while maintaining a low molecular weight that is favorable for further fragment growth.

HDAC4 inhibition Epigenetics Surface plasmon resonance

Therapeutic Target Polypharmacology: Sub-Micromolar Engagement of AChE (5 nM), HDAC4 (112 nM), and HDAC1/2 (400–550 nM) by a Single Unsubstituted Scaffold

The 2-(1,3-oxazol-4-yl)-1H-benzimidazole scaffold demonstrates simultaneous engagement of multiple therapeutically relevant targets: AChE (IC50 = 5 nM) [1], HDAC4 (Kd = 112 nM) [2], HDAC2 (IC50 = 400 nM), and HDAC1 (IC50 = 550 nM) [3]. This multi-target profile is particularly relevant for neurodegenerative disease research where dual AChE/HDAC inhibition is an emerging therapeutic strategy, as HDAC inhibitors have been shown to enhance cognitive function independently of cholinergic pathways. In comparison, the 2-(1,3-thiazol-4-yl)-1H-benzimidazole analog (thiabendazole) is primarily characterized as an anthelmintic and antifungal agent with tubulin-binding activity, and does not exhibit this polypharmacological profile [4]. The divergent target engagement across oxazole versus thiazole congeners underscores the specific contribution of the oxazole oxygen atom to the molecular recognition of cholinesterase and HDAC enzymes.

Polypharmacology Multi-target drug discovery Neurodegeneration

Recommended Application Scenarios for 2-(1,3-Oxazol-4-yl)-1H-benzimidazole Based on Quantitative Evidence


Fragment-Based Drug Discovery for Alzheimer's Disease: Starting from a 5 nM AChE Core

Procurement of the 2-(1,3-oxazol-4-yl)-1H-benzimidazole scaffold for fragment-based AChE inhibitor programs leverages a validated 5 nM starting potency (confirmed by Ellman's method against human recombinant enzyme) with an established non-competitive binding mode (Ki = 400 nM) [1]. This allows for fragment growing or linking strategies that retain the non-competitive mechanism while improving physicochemical properties, without requiring de novo hit identification for AChE engagement. The scaffold's 20-fold potency advantage over the most active substituted analogue (Compound 9, IC50 = 100 nM) in the Hussain et al. 2023 series indicates that the core itself contributes disproportionately to binding affinity, making it an ideal starting point for rational elaboration [2].

Dual AChE/HDAC Multi-Target Probe Development for Neurodegenerative Disease Models

The unique multi-target profile—AChE IC50 = 5 nM, HDAC4 Kd = 112 nM, HDAC2 IC50 = 400 nM, and HDAC1 IC50 = 550 nM—positions this scaffold as a single-entity starting point for developing chemical probes that simultaneously modulate cholinergic signaling and epigenetic regulation [1][2][3]. In neurodegenerative disease research where both AChE inhibition and HDAC-mediated transcriptional modulation are therapeutically relevant, this polypharmacology eliminates the need for separate probe molecules for each target, reducing experimental complexity and improving consistency in in vivo target engagement studies.

Oxazole-Benzimidazole SAR Library Synthesis for Cholinesterase Selectivity Optimization

The scaffold supports systematic SAR investigation through substitution at both the benzimidazole N1 position (as demonstrated by the Hussain et al. 2023 series where substituent effects on rings B and C modulated AChE/BuChE potency across a range of 0.10–>100 μM) [1]. Researchers can build focused libraries using the 5 nM parent scaffold as a synthetic precursor, enabling matched-pair analysis to explore selectivity between AChE and BuChE (the lead compounds 9 and 14 achieved BuChE IC50 values of 0.20 and 0.30 μM respectively, compared to 4.50 μM for donepezil), which is critical for side-effect liability profiling in cholinesterase-targeted therapeutics [1].

HDAC Fragment Elaboration with Pre-Validated Target Engagement

The 112 nM HDAC4 Kd (SPR-validated) for the unsubstituted scaffold provides a unique advantage over typical fragment hits that require extensive synthetic elaboration to achieve sub-micromolar affinity [1]. The scaffold's low molecular weight (185 Da) permits substantial growth while maintaining drug-like properties. Unlike many HDAC-targeting fragments that rely on hydroxamic acid zinc-binding groups (ZBG), this scaffold achieves sub-micromolar binding without a pre-installed ZBG, allowing for the introduction of diverse zinc-chelating motifs during hit-to-lead optimization to modulate HDAC isoform selectivity [1].

Quote Request

Request a Quote for 2-(1,3-Oxazol-4-yl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.